A Comprehensive Technical Guide to the Physical Properties of Nonadecanenitrile
A Comprehensive Technical Guide to the Physical Properties of Nonadecanenitrile
Abstract
This technical guide provides a comprehensive overview of the physical properties of Nonadecanenitrile (CAS No. 28623-46-3), a long-chain aliphatic nitrile. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's fundamental physicochemical characteristics. Each property is presented with the most current data, supported by detailed experimental protocols for its determination. The guide emphasizes the causality behind experimental choices and provides a framework for the accurate characterization of this and similar molecules. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction and Chemical Identity
Nonadecanenitrile, also known as Stearyl Cyanide or Octadecyl Cyanide, is a saturated fatty nitrile with a 19-carbon chain.[1][2][3] Its long lipophilic alkyl chain and polar nitrile group impart amphiphilic properties that are of interest in various fields, including organic synthesis, materials science, and as a reference standard in analytical chemistry. An accurate understanding of its physical properties is paramount for its application in formulation, reaction engineering, and quality control.
This guide provides an in-depth analysis of its key physical attributes. While experimental data for some properties are well-documented, others, such as boiling point and density, are primarily available as high-quality estimates due to the experimental challenges posed by the compound's high molecular weight and melting point.[3] This document presents these estimates while also providing robust, field-proven methodologies for their experimental verification.
Table 1: Chemical Identity of Nonadecanenitrile
| Identifier | Value | Source(s) |
| Chemical Name | Nonadecanenitrile | [1][4][5] |
| Synonyms | n-Nonadecanonitrile, Octadecyl cyanide, Stearyl Cyanide | [1][2][3] |
| CAS Number | 28623-46-3 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₇N | [1][2][3][4] |
| Molecular Weight | 279.50 g/mol | [1][2][3][4] |
| SMILES | CCCCCCCCCCCCCCCCCCC#N | [1] |
| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N | [1] |
Thermal and Physical Properties
The physical state and thermal behavior of Nonadecanenitrile are critical parameters for its handling, storage, and application. As a long-chain aliphatic compound, it exists as a waxy solid at room temperature.[3]
Table 2: Summary of Physical Properties
| Property | Value | Type | Source(s) |
| Appearance | White to off-white crystalline powder or waxy solid | Experimental | [3] |
| Melting Point | 43 °C (316.15 K) | Experimental | [3] |
| Boiling Point | 387.27 °C (660.42 K) | Estimated | [3] |
| Density | 0.852 g/cm³ | Estimated | [3] |
| Water Solubility | Practically Insoluble | Experimental | [3] |
| Refractive Index | 1.4415 | Estimated | [3] |
Melting Point and Enthalpy of Fusion
The causality for choosing DSC lies in its high precision, small sample requirement, and ability to simultaneously determine both the transition temperature and its associated enthalpy.
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium) to ensure data accuracy.
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Sample Preparation: Accurately weigh 3-5 mg of Nonadecanenitrile into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 20 °C.
-
Ramp the temperature from 20 °C to 60 °C at a controlled rate of 5 °C/min under a constant nitrogen purge (50 mL/min). The controlled heating rate ensures thermal equilibrium within the sample, and the inert atmosphere prevents oxidative degradation.
-
Cool the sample back to 20 °C.
-
A second heating run is recommended to analyze the thermal history and ensure consistent results.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The estimated boiling point of Nonadecanenitrile at atmospheric pressure is 387.27 °C.[3] Experimental determination is challenging, as long-chain aliphatic compounds may thermally decompose before reaching their boiling point at standard pressure. Therefore, vacuum distillation is the preferred method for purification, and boiling point is typically reported at a reduced pressure. The high boiling point is a direct consequence of the significant van der Waals forces between the long alkyl chains.[6]
Density
The density of solid Nonadecanenitrile is estimated to be 0.852 g/cm³.[3] This value is consistent with other long-chain hydrocarbons and indicates a well-packed crystal structure. Experimental determination for a waxy solid can be accurately performed using gas pycnometry or, more commonly, via an immersion method if a non-solvent for the material is used.
Solubility
Consistent with its long, nonpolar alkyl chain, Nonadecanenitrile is practically insoluble in water.[3] While the nitrile group provides some polarity, its effect is overwhelmed by the 18-carbon tail. It is expected to be soluble in nonpolar organic solvents such as alkanes (e.g., hexane) and chlorinated solvents (e.g., chloroform, dichloromethane), a critical consideration for its use in synthesis and analysis. The solubility of nitriles in water decreases significantly as the hydrocarbon chain length increases due to the disruption of hydrogen bonding between water molecules.[7]
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Nonadecanenitrile. The following sections detail the expected spectral features and provide protocols for their acquisition.
Infrared (IR) Spectroscopy
The IR spectrum of Nonadecanenitrile is characterized by two key features: absorptions from the aliphatic C-H bonds and the sharp, distinct absorption of the nitrile (C≡N) group.
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C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain.
-
C≡N Stretching: A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹. The position and sharpness of this peak are highly characteristic of the nitrile functional group.
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CH₂/CH₃ Bending: Absorptions corresponding to scissoring and rocking of the methylene groups will appear in the 1460-1470 cm⁻¹ region.
The KBr pellet method is chosen for its ability to produce high-quality, sharp spectra for solid samples by minimizing scattering effects.
-
Sample Preparation: Thoroughly grind 1-2 mg of Nonadecanenitrile with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Caption: Workflow for Structural Analysis using FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of Nonadecanenitrile.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear as a downfield signal around 118-122 ppm.
-
Alkyl Chain Carbons: A series of signals corresponding to the different methylene (-CH₂-) groups of the alkyl chain will appear in the upfield region (approx. 10-40 ppm). The terminal methyl (-CH₃) carbon will be the most upfield signal. The carbon adjacent to the nitrile group (α-carbon) will be slightly downfield compared to the other methylene carbons.
Available data indicates that ¹³C NMR spectra have been recorded in deuterated chloroform (CDCl₃).[8]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of Nonadecanenitrile and confirming its molecular weight. Using electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (279.5).[1][4] A characteristic fragmentation pattern involving the loss of alkyl fragments from the long chain would also be expected, providing further structural confirmation.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Nonadecanenitrile is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[9]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
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Conclusion
This guide has consolidated the available physical property data for Nonadecanenitrile, providing a blend of experimental values and high-quality estimates. By including detailed, principle-driven experimental protocols, we empower researchers to either verify these properties or apply these techniques to the characterization of similar long-chain molecules. The data presented herein serves as a critical resource for the effective and safe application of Nonadecanenitrile in scientific research and development.
References
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Cheméo. (n.d.). Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, Nonadecanenitrile. Retrieved January 3, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Nonadecanenitrile. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]
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LibreTexts. (2023, January 22). Physical Properties of Nitriles. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). Nonadecanenitrile. Wiley-VCH GmbH. Retrieved January 3, 2026, from [Link]
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